![molecular formula C117H210N6O6 B14258666 N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-10-7](/img/structure/B14258666.png)
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, featuring three triazine rings substituted with long alkoxy chains, imparts distinct physical and chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 3,4-bis(hexadecyloxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the trisubstituted product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can form condensation products with aldehydes and ketones under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and halides. The reactions are typically carried out under reflux conditions in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazines with diverse functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The long alkoxy chains may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is unique due to its long alkoxy chains, which impart distinct physical and chemical properties. These properties enhance its stability, solubility, and potential for various applications compared to other triazine derivatives .
Properties
CAS No. |
182615-10-7 |
|---|---|
Molecular Formula |
C117H210N6O6 |
Molecular Weight |
1797.0 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(3,4-dihexadecoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C117H210N6O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-97-124-109-94-91-106(103-112(109)127-100-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)118-115-121-116(119-107-92-95-110(125-98-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)113(104-107)128-101-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)123-117(122-115)120-108-93-96-111(126-99-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)114(105-108)129-102-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h91-96,103-105H,7-90,97-102H2,1-6H3,(H3,118,119,120,121,122,123) |
InChI Key |
PUEWYUZXYQMPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
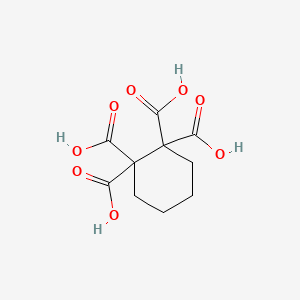
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
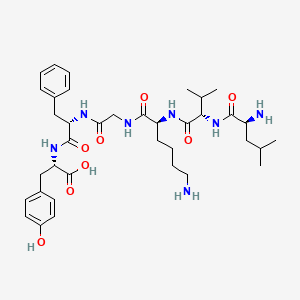
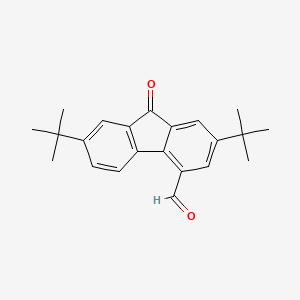
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
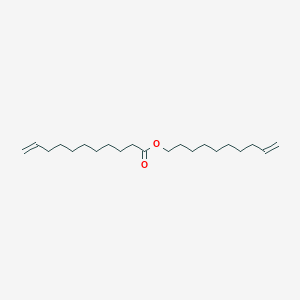
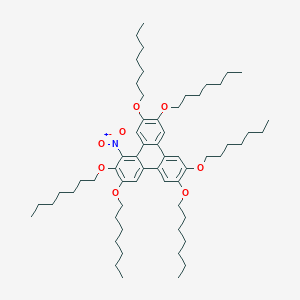
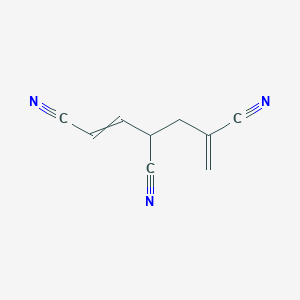
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
